molecular formula C18H24N4 B6445681 4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine CAS No. 2640974-82-7

4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine

Cat. No.: B6445681
CAS No.: 2640974-82-7
M. Wt: 296.4 g/mol
InChI Key: QCORAUZNJQGFOK-UHFFFAOYSA-N
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Description

4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine is a compound that belongs to the class of pyrimidine derivatives Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine

Biochemical Analysis

Biochemical Properties

Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity

Cellular Effects

It has been suggested that pyrimidine derivatives may have neuroprotective and anti-inflammatory properties . This suggests that 4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that pyrimidine derivatives may inhibit endoplasmic reticulum (ER) stress and apoptosis, and may also inhibit the NF-kB inflammatory pathway . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Preparation Methods

The synthesis of 4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine typically involves the reaction of piperazine derivatives with pyrimidine precursors. One common method involves the use of piperazine and a substituted pyrimidine in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

Scientific Research Applications

4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine include:

This compound stands out due to its specific combination of neuroprotective and anti-inflammatory properties, making it a unique candidate for further research in neurodegenerative diseases and other medical applications.

Properties

IUPAC Name

4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4/c1-16-14-18(20-15-19-16)22-12-10-21(11-13-22)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,14-15H,5,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCORAUZNJQGFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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